molecular formula C20H16ClN5O2S B3016080 N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852376-37-5

N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B3016080
CAS RN: 852376-37-5
M. Wt: 425.89
InChI Key: OJOUILCOAOFYRI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O2S and its molecular weight is 425.89. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Activity

  • Kumar et al. (2019) synthesized analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, which showed notable inhibition activity against the HCT 116 cancer cell line and antimicrobial activities. The compounds were derived from phthalic anhydride and tested using the MIT assay, demonstrating IC50 values ranging from 70 to 90 µg mL-1 (Kumar et al., 2019).

Chemical Synthesis and Structure Analysis

  • Sallam et al. (2021) conducted a study focusing on the synthesis, structure analysis, and DFT calculations of pyridazine analogs, including compounds with structures similar to the query compound. The study provided insights into the harmony between theoretical and experimental values, as well as intermolecular interactions and energy frameworks (Sallam et al., 2021).

Synthesis and Biological Assessment

  • Karpina et al. (2019) developed methods for synthesizing novel acetamides with 1,2,4-oxadiazol cycles, including triazolo[4,3-a]pyridine-3-yl acetamides. The compounds displayed a range of interesting biological properties, highlighting the versatility of the triazole structure in medicinal chemistry (Karpina et al., 2019).

Antiproliferative Activity

  • Wang et al. (2015) investigated a compound with a [1,2,4]triazolo[1,5-a]pyridin-2-yl acetamide structure for its anticancer effects. The study emphasized the modification of the acetamide group to enhance antiproliferative activities and reduce toxicity, providing a potential pathway for developing more effective cancer treatments (Wang et al., 2015).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2S/c1-28-16-8-2-13(3-9-16)20-24-23-17-10-11-19(25-26(17)20)29-12-18(27)22-15-6-4-14(21)5-7-15/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOUILCOAOFYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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